2-(2,4-Dimethylphenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Description
2-(2,4-Dimethylphenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a structurally complex molecule comprising three key moieties:
- Piperazine-1-yl-ethanone core: A flexible linker with a ketone group, enabling hydrogen bonding and structural diversification.
The methylsulfonyl group at position 6 of the benzothiazole ring distinguishes it from analogs with halogen, alkoxy, or unsubstituted benzothiazole systems.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-1-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-15-4-5-17(16(2)12-15)13-21(26)24-8-10-25(11-9-24)22-23-19-7-6-18(30(3,27)28)14-20(19)29-22/h4-7,12,14H,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUERLLDDADYBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-Dimethylphenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone , also known by its CAS number 1219188-40-5, is a novel synthetic molecule that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of the compound is depicted as follows:
| Component | Description |
|---|---|
| Molecular Formula | C22H28ClN3O3S2 |
| Molecular Weight | 482.1 g/mol |
| Functional Groups | Dimethylphenyl, methylsulfonyl, benzo[d]thiazole, piperazine |
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities, primarily in the following areas:
1. Antitumor Activity
Several studies have reported that thiazole derivatives, including those containing the benzo[d]thiazole moiety, demonstrate significant antitumor properties. The presence of electron-donating groups such as methyl on the phenyl ring enhances cytotoxic activity against various cancer cell lines. For instance:
- IC50 Values : Compounds similar to the target compound have shown IC50 values below 1 µg/mL against cancer cell lines such as A-431 and Jurkat cells, indicating potent antiproliferative effects .
2. Anticonvulsant Activity
Thiazole derivatives have been investigated for their anticonvulsant properties. The structural features of the compound may contribute to its efficacy in seizure models:
- Seizure Protection : Analogous compounds have demonstrated effective seizure protection in electroshock tests with median effective doses (ED50) ranging from 24.38 mg/kg to 88.23 mg/kg .
3. Neuropharmacological Effects
The piperazine ring in the compound suggests potential interactions with central nervous system receptors:
- Receptor Affinity : Structure-activity relationship studies indicate that modifications to the piperazine structure can enhance binding affinity to neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Dimethyl Substitution : The presence of dimethyl groups on the phenyl ring is associated with increased activity against tumor cells and contributes to improved pharmacokinetic properties.
- Methylsulfonyl Group : This group enhances solubility and bioavailability, which are critical for therapeutic effectiveness.
Case Studies
Recent studies have highlighted the biological potential of similar compounds:
- Antitumor Study : A study involving thiazole-linked compounds showed that modifications at specific positions on the phenyl ring significantly influenced cytotoxicity against cancer cells. The most active compounds had electron-withdrawing groups at strategic positions, enhancing their effectiveness .
- Anticonvulsant Research : In a comparative analysis of thiazole derivatives, certain analogues exhibited remarkable anticonvulsant properties in animal models, suggesting that similar modifications could enhance the efficacy of our target compound .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including those similar to the compound , as anticancer agents. The thiazole moiety is known for its ability to interact with biological targets involved in cancer progression. For instance, compounds containing thiazole rings have been shown to inhibit cell proliferation in various cancer cell lines, demonstrating significant cytotoxicity at low concentrations .
Case Study:
A derivative of thiazole was tested against breast cancer cell lines (MCF-7) and exhibited an IC50 value of 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .
Anticonvulsant Properties
Thiazole-containing compounds have been extensively studied for their anticonvulsant activities. The structure of 2-(2,4-Dimethylphenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone suggests potential efficacy in seizure models. Research indicates that modifications on the thiazole ring can enhance anticonvulsant effects by influencing the binding affinity to GABA receptors .
Case Study:
In a study involving a series of thiazole derivatives, one compound demonstrated a median effective dose (ED50) of 18.4 mg/kg in the pentylenetetrazol-induced seizure model, highlighting the therapeutic potential of this class of compounds .
Neuropharmacology
The compound's piperazine component may confer additional neuropharmacological benefits, as piperazine derivatives are known for their anxiolytic and antidepressant effects. The interaction between piperazine and neurotransmitter systems such as serotonin and dopamine is well-documented .
Research Findings:
Piperazine-based drugs have been shown to modulate serotonin receptors effectively, which can lead to improved mood and reduced anxiety levels in preclinical models .
Antimicrobial Activity
The presence of the methylsulfonyl group in the compound may enhance its antimicrobial properties. Sulfonamide derivatives have been recognized for their broad-spectrum antibacterial activity. Compounds with similar structures have shown promising results against both Gram-positive and Gram-negative bacteria .
Case Study:
A related thiazole derivative was evaluated for its antimicrobial activity and exhibited minimum inhibitory concentrations (MICs) ranging from 46.9 µg/mL against Staphylococcus aureus to 7.8 µg/mL against Candida albicans .
Organic Electronics
The unique electronic properties of thiazole derivatives lend themselves to applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiazole into polymer matrices can enhance charge transport properties and stability under operational conditions .
Research Insights:
Studies show that polymers incorporating thiazole units exhibit improved photophysical properties, making them suitable candidates for next-generation electronic devices .
Comparison with Similar Compounds
Key Observations :
Spectroscopic Characterization
- 1H-NMR Trends :
Functional Comparisons
While biological activity data for the target compound are unavailable, insights can be drawn from analogs:
- Anticancer Activity : Compounds with triazole-thioether extensions (e.g., 5j, MW 507.10) demonstrated moderate antiproliferative activity against breast cancer cell lines (IC₅₀: 12–18 µM) .
- Antifungal Potential: Piperazine-benzothiazole derivatives with sulfonyl groups (e.g., sertaconazole ) exhibit enhanced antifungal activity due to improved membrane penetration.
Hypothesis : The methylsulfonyl group in the target compound may synergize with the 2,4-dimethylphenyl moiety to enhance target binding, though this requires experimental validation.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
Answer:
Synthesis optimization requires a multi-step approach:
- Step 1: Start with precursors like substituted benzo[d]thiazoles and piperazine derivatives. Coupling reactions (e.g., nucleophilic substitution or Buchwald-Hartwig amination) are critical for linking the benzo[d]thiazole and piperazine moieties .
- Step 2: Introduce the methylsulfonyl group via oxidation of thioethers or direct sulfonation under controlled conditions .
- Step 3: Purification using column chromatography (silica gel, gradient elution) or recrystallization (solvents like ethanol or acetonitrile) to achieve >95% purity .
Key parameters: Maintain reaction temperatures between 60–80°C for coupling steps, use anhydrous solvents (e.g., DMF or THF), and monitor progress via TLC/HPLC .
Basic: Which spectroscopic methods are most reliable for structural characterization?
Answer:
- NMR Spectroscopy: Use - and -NMR to confirm substituent positions, especially distinguishing piperazine protons (δ 2.5–3.5 ppm) and methylsulfonyl groups (δ 3.1–3.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight with <5 ppm error .
- FT-IR: Confirm sulfonyl (S=O stretching at ~1150–1300 cm) and ketone (C=O at ~1680 cm) functionalities .
Basic: How can solubility and formulation challenges be addressed for in vitro studies?
Answer:
- Solubility Screening: Test solvents like DMSO (for stock solutions) and aqueous buffers (PBS at pH 7.4) with surfactants (e.g., Tween-80) .
- LogP Estimation: Use computational tools (e.g., MarvinSketch) to predict logP (~3.5 for this compound) and guide solvent selection .
- Lyophilization: For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .
Advanced: How should researchers resolve contradictions in reported bioactivity data?
Answer:
Contradictions often arise from:
- Assay Variability: Validate activity across multiple assays (e.g., enzyme inhibition vs. cell-based assays). For example, IC discrepancies may reflect differences in ATP concentrations in kinase assays .
- Compound Purity: Re-test batches with HPLC-purity ≥98% to exclude impurity-driven artifacts .
- Species-Specific Effects: Compare results in human vs. rodent cell lines or primary tissues .
Advanced: What computational strategies predict binding modes to target proteins?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Focus on the piperazine ring’s hydrogen bonding and the methylsulfonyl group’s hydrophobic interactions .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors at the sulfonyl group) using MOE .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Core Modifications: Synthesize analogs with variations in (a) benzo[d]thiazole substituents (e.g., Cl, F), (b) piperazine linkers (e.g., methylpiperazine), and (c) ketone groups (e.g., trifluoromethyl) .
- Bioisosteric Replacement: Replace the methylsulfonyl group with sulfonamides or phosphonates to modulate polarity .
- 3D-QSAR Models: Build CoMFA/CoMSIA models using IC data from ≥20 derivatives .
Advanced: What methods assess the compound’s stability under physiological conditions?
Answer:
- Thermal Stability: Use DSC/TGA to determine decomposition temperatures (T >150°C indicates suitability for oral formulations) .
- pH Stability: Incubate in buffers (pH 1.2–9.0) and monitor degradation via HPLC at 24/48/72 hours .
- Light Sensitivity: Store samples under UV/visible light (ICH Q1B guidelines) and track photodegradation products .
Advanced: How to identify and quantify synthetic impurities?
Answer:
- LC-MS/MS: Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate impurities. Detect sulfonate esters or unreacted intermediates .
- NMR Spiking: Add reference standards of suspected impurities (e.g., des-methyl analogs) to confirm identity .
- ICH Validation: Follow Q3A(R2) guidelines for reporting thresholds (e.g., ≤0.15% for unknown impurities) .
Advanced: What experimental approaches elucidate enzyme inhibition mechanisms?
Answer:
- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) using varying substrate concentrations .
- ITC (Isothermal Titration Calorimetry): Measure binding thermodynamics (ΔG, ΔH) to assess entropy-driven vs. enthalpy-driven interactions .
- Crystallography: Co-crystallize the compound with target enzymes (e.g., PDB deposition) to resolve binding poses .
Advanced: How to address scale-up challenges in multi-step synthesis?
Answer:
- Process Optimization: Replace hazardous solvents (e.g., DMF with 2-MeTHF) and reduce column chromatography via telescoping reactions .
- Flow Chemistry: Implement continuous flow systems for high-purity coupling reactions (residence time: 10–30 minutes) .
- Quality by Design (QbD): Use DoE (Design of Experiments) to identify critical process parameters (CPPs) like temperature and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
